2-[(Chloroacetyl)amino]benzamide
Overview
Description
2-[(Chloroacetyl)amino]benzamide represents a category of organic compounds known for their diverse range of biological activities, including inhibitory effects on histone deacetylases, a key target for anticancer therapies. The interest in such compounds stems from their potential in drug development, leading to extensive research into their synthesis, structural properties, and chemical behavior (Suzuki et al., 1999).
Synthesis Analysis
The synthesis of benzamide derivatives, including 2-[(Chloroacetyl)amino]benzamide, involves various strategies aimed at introducing functional groups that modulate the compound's biological activity. Techniques range from multistep syntheses using chloroacetyl and amino components to more complex strategies designed to create specific structural motifs for enhanced activity (Guirado et al., 2002).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively analyzed through X-ray crystallography and computational methods. These studies reveal the importance of specific substituents on the benzamide backbone, influencing the compound's overall shape, electronic distribution, and potential for interaction with biological targets (Hossaini & Sabbaghan, 2012).
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further modification. These reactions include amide bond formation, nucleophilic substitution, and electrophilic aromatic substitution, enabling the introduction of diverse functional groups into the benzamide framework (Zhou et al., 2008).
Physical Properties Analysis
The physical properties of 2-[(Chloroacetyl)amino]benzamide, such as solubility, melting point, and stability, are crucial for its application in drug formulation. These properties are influenced by the compound's molecular structure, particularly the presence of polar groups and overall molecular geometry (Arslan et al., 2007).
Chemical Properties Analysis
The chemical behavior of benzamide derivatives is defined by their functional groups, with the chloroacetyl and amino groups playing significant roles. These groups participate in various chemical reactions, contributing to the compound's reactivity and its interaction with biological molecules. The chemical properties are essential for understanding the compound's mechanism of action and its potential therapeutic applications (Deng et al., 2018).
Scientific Research Applications
Synthesis of Benzamides
- Scientific Field: Organic Chemistry
- Application Summary: “2-[(Chloroacetyl)amino]benzamide” is used in the synthesis of benzamide derivatives . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
- Results or Outcomes: This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Electrochemical Synthesis and Amidation of Benzoin
- Scientific Field: Electroorganic Chemistry
- Application Summary: “2-[(Chloroacetyl)amino]benzamide” can be used in the electrochemical synthesis and amidation of benzoin . This process involves the condensation of benzaldehyde and the subsequent amidation of benzoin to benzamide .
- Methods of Application: The reaction is carried out under very mild conditions in an electrolysis cell . The use of the easily dosed and non-pollutant electron, instead of stoichiometric amounts of redox reagents or bases, makes the electrochemical methodology “greener” than classical organic reactions .
- Results or Outcomes: Benzoin is obtained in good yield (85%) carrying out the reaction in the room temperature ionic liquid BMIm-BF4 . The subsequent benzoin amidation is carried out by electrochemically generated superoxide anion, in the presence of an aliphatic primary or secondary amine . This yields very good yields of benzamides (up to 89%) .
Direct Alkylation of N,N-dialkyl Benzamides
- Scientific Field: Organic Chemistry
- Application Summary: “2-[(Chloroacetyl)amino]benzamide” can be used in the direct alkylation of N,N-dialkyl benzamides .
- Methods of Application: The specific methods of application for this process are not detailed in the source .
- Results or Outcomes: The benzamide substitution product was obtained in a high yield of 85% under slightly enhanced conditions .
Direct Alkylation of N,N-dialkyl Benzamides with Methyl Sulfides
- Scientific Field: Organic Chemistry
- Application Summary: “2-[(Chloroacetyl)amino]benzamide” can be used in the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . This process is carried out under transition metal-free conditions .
- Methods of Application: The specific methods of application for this process are not detailed in the source .
- Results or Outcomes: The benzamide substitution product was obtained in a high yield of 85% under slightly enhanced conditions (2.5 equiv. of sulfide and 1.5 equiv. of LDA) .
Future Directions
Benzamides, including “2-[(Chloroacetyl)amino]benzamide”, have wide applications in the pharmaceutical, paper, and plastic industries, and also serve as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds, as well as conducting in vivo biochemical tests of effective amides .
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDQTZCLXUMOGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334181 | |
Record name | 2-[(chloroacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Chloroacetyl)amino]benzamide | |
CAS RN |
21721-78-8 | |
Record name | 2-[(chloroacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Carbamoyl-2-chloroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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